2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Description
2-((1-Phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a p-tolylamino substituent at position 4, and an ethanolamine moiety at position 6 (CAS: 955336-88-6) . Its molecular formula is C21H22N6O, with a molecular weight of 374.4 g/mol. The compound’s structure includes a fused bicyclic core (pyrazole and pyrimidine rings), which is a common scaffold in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
2-[[4-(4-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)23-18-17-13-22-26(16-5-3-2-4-6-16)19(17)25-20(24-18)21-11-12-27/h2-10,13,27H,11-12H2,1H3,(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPNWQXDDFPDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 4-aminopyrazole and 6-chloropyrimidine under basic conditions.
-
Step 1: Synthesis of 4-aminopyrazole
- React hydrazine hydrate with ethyl acetoacetate to form 4-aminopyrazole.
- Reaction conditions: Reflux in ethanol.
-
Step 2: Formation of pyrazolo[3,4-d]pyrimidine
- Cyclize 4-aminopyrazole with 6-chloropyrimidine in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in ethanol or DMF.
-
Step 3: Substitution with phenyl and p-tolylamino groups
- Introduce phenyl and p-tolylamino groups via nucleophilic substitution reactions.
- Reaction conditions: Use of appropriate aryl halides and a base like sodium hydride.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the nitro or carbonyl groups in the compound can be achieved using reducing agents.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Common reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic molecule with a pyrazolo[3,4-d]pyrimidine core, featuring both a phenyl and a p-tolylamino group. This structure suggests potential biological activity, particularly in medicinal chemistry. Research indicates that this compound and its derivatives are being explored for various scientific research applications.
Scientific Research Applications
- Medicinal Chemistry The compound is designed to potentially exhibit significant biological activity, particularly in medicinal chemistry contexts. The presence of amino groups allows for nucleophilic substitutions, while the pyrazolo[3,4-d]pyrimidine moiety can undergo electrophilic aromatic substitution reactions.
- Potential Biological Activities Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities.
- Molecular Docking and Interaction Assays Studies involving molecular docking and interaction assays are crucial for understanding how this compound interacts with biological targets. These studies help identify binding affinities and elucidate mechanisms of action at the molecular level.
- Anti-Cancer Research Pyrazolo-pyrimidine derivatives, including 2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol, have garnered attention due to their potential biological activities, including anti-cancer properties. Molecular docking studies suggest that this compound may inhibit specific kinases or other proteins involved in cell signaling pathways critical for tumor growth and survival. This inhibition could lead to reduced proliferation of cancer cells and increased apoptosis (programmed cell death).
- Enzyme Inhibition Data from molecular docking studies suggest that this compound may inhibit specific kinases or other proteins involved in cell signaling pathways critical for tumor growth and survival.
- Drug Discovery and Development : The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine frameworks have been documented in scientific literature, highlighting their importance in drug discovery and development.
Structural Similarities and Biological Activity
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(Phenyl)-3-methylpyrazole | Pyrazole core with methyl group | Anticancer activity | Simpler structure |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Amino group on pyrimidine | Potential COX inhibition | Lacks phenyl substituents |
| 4-(P-tolylamino)-1H-pyrazole | Pyrazole with p-tolyl group | Anti-inflammatory properties | No pyrimidine linkage |
The uniqueness of this compound lies in its dual functionality provided by the pyrazolo[3,4-d]pyrimidine and the ethanol moiety, which may enhance its solubility and bioavailability compared to similar compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core interacts with the active sites of enzymes, blocking their activity. This can disrupt various cellular processes, leading to the desired therapeutic effects. The phenyl and p-tolylamino groups enhance the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and analogous derivatives:
Structural and Functional Insights
Substituent Influence on Bioactivity: The ethanolamine group in the target compound contrasts with chloro (compound 2 in ) or methyloxetan (compound 25 in ) substituents. Ethanolamine may enhance solubility compared to lipophilic groups like cyclopropoxy or naphthyl . The p-tolylamino group at position 4 is structurally distinct from the 4-fluorobenzylamino in PDEi5 , suggesting divergent target affinities (e.g., kinases vs. phosphodiesterases).
Suzuki coupling (used in compound 25 ) and polyphosphoric acid-mediated cyclization (used in compounds 2–19 ) are common strategies for pyrazolo[3,4-d]pyrimidine functionalization.
Pharmacological Gaps: While compounds like PDEi5 and ERK inhibitors have well-documented activities, the target compound’s biological data are absent in the provided evidence.
Key Research Findings
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with 4-amino or 4-hydrazinyl groups (e.g., compound 3 in ) show potent kinase inhibitory activity, implying the target compound’s p-tolylamino group may modulate selectivity .
- Antiparasitic Activity : Derivatives with aromatic extensions (e.g., compound 25 or PDEi5 ) exhibit efficacy against Toxoplasma and Cryptosporidium, but the target compound’s smaller substituents may limit such applications.
- Solubility vs. Potency Trade-offs: Bulky substituents (e.g., naphthyl in compound 30 ) improve target engagement but reduce solubility, whereas the ethanolamine group in the target compound may balance these properties .
Biological Activity
The compound 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.421 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of amino and ethanol functional groups enhances its reactivity and potential bioactivity.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound may exhibit various biological activities:
- Antiproliferative Effects : Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
- Kinase Inhibition : Molecular docking studies suggest that this compound may inhibit specific kinases involved in cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis .
The mechanism of action for This compound primarily involves:
- Interaction with Kinases : The compound may bind to critical kinases in signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence indicates that it can activate apoptotic pathways through the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase activation .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can lead to cell cycle arrest in various cancer cell lines .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of This compound :
Table 1: Summary of Biological Activities
Q & A
Q. Basic
- Solubility screening : Use DMSO for stock solutions (10 mM) followed by dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .
- Stability assays : Incubate at 37°C in serum-containing media; quantify degradation over 24–72 hours using HPLC (C18 column, acetonitrile/water gradient) .
Note : Ethanolamine-derived analogs may exhibit pH-dependent solubility; adjust buffer systems accordingly .
How can structure-activity relationship (SAR) studies resolve conflicting data on kinase inhibition potency?
Advanced
Contradictory activity data (e.g., FLT3 vs. PI3K inhibition) require systematic SAR approaches:
- Substituent variation : Compare p-tolylamino (IC₅₀ = 12 nM for FLT3) vs. cyclohexylamino (IC₅₀ = 45 nM) to identify critical pharmacophores .
- Binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD values) for kinase domains .
- Computational docking : Model interactions with ATP-binding pockets (e.g., FLT3: hydrogen bonding with Glu 661; PI3K: hydrophobic interactions with Trp 812) .
What experimental strategies validate the compound’s mechanism of action in oncological models?
Q. Advanced
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in leukemia cell lines (e.g., MV4-11) .
- In vivo xenografts : Administer 10–50 mg/kg (IP, daily) in NSG mice bearing FLT3-ITD+ tumors; monitor tumor volume vs. vehicle controls .
How can researchers optimize the compound’s pharmacokinetic (PK) properties for preclinical development?
Q. Advanced
- Metabolic stability : Incubate with liver microsomes (human/mouse); quantify parent compound via LC-MS/MS. Modify substituents (e.g., methoxy → trifluoromethyl) to reduce CYP3A4-mediated clearance .
- Plasma protein binding : Use equilibrium dialysis (human serum albumin); aim for <90% binding to improve free fraction .
- In silico ADMET : Predict logP (2.5–3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and hERG inhibition risk (IC₅₀ > 10 μM) using tools like Schrödinger QikProp .
What analytical techniques are critical for detecting impurities in synthesized batches?
Q. Basic
- HPLC-UV/ELSD : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to identify byproducts (e.g., unreacted p-toluidine, tR = 3.2 min) .
- LC-MS : Detect trace impurities (<0.1%) with high-resolution Q-TOF instruments .
- Elemental analysis : Confirm C, H, N content (±0.3% theoretical) to validate purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
